molecular formula C12H16O2S B8454864 2-Methoxy-3,3-dimethyl-2-(4-methylsulfanylphenyl)oxirane CAS No. 88324-56-5

2-Methoxy-3,3-dimethyl-2-(4-methylsulfanylphenyl)oxirane

Cat. No. B8454864
M. Wt: 224.32 g/mol
InChI Key: ONESVHKCSZEJJA-UHFFFAOYSA-N
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Patent
US04582862

Procedure details

95.1 g (1.76 mols) of sodium methylate are dissolved in 600 ml of methanol, and 437.1 g (1.60 mols) of 2-bromo-2-methyl-1-[4-(methylthio)-phenyl]-propan-1-one, dissolved in 300 ml of methanol, are added dropwise to this solution at reflux temperature. The methanol is then removed by distillation. The residue is poured into ice water, and the mixture is extracted with diethyl ether. The ether solution is washed with water, dried over Na2SO4 and concentrated. The crystals obtained are purified by vacuum distillation.
Name
sodium methylate
Quantity
95.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
437.1 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Br[C:5]([CH3:17])([CH3:16])[C:6]([C:8]1[CH:13]=[CH:12][C:11]([S:14][CH3:15])=[CH:10][CH:9]=1)=[O:7]>CO>[CH3:16][C:5]1([CH3:17])[O:7][C:6]1([O:2][CH3:1])[C:8]1[CH:13]=[CH:12][C:11]([S:14][CH3:15])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
95.1 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
437.1 g
Type
reactant
Smiles
BrC(C(=O)C1=CC=C(C=C1)SC)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise to this solution
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
The methanol is then removed by distillation
ADDITION
Type
ADDITION
Details
The residue is poured into ice water
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with diethyl ether
WASH
Type
WASH
Details
The ether solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crystals obtained
DISTILLATION
Type
DISTILLATION
Details
are purified by vacuum distillation

Outcomes

Product
Name
Type
Smiles
CC1(C(O1)(C1=CC=C(C=C1)SC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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